L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide
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Overview
Description
L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide is a peptide compound composed of six amino acids: L-glutamine, L-phenylalanine, L-tyrosine, glycine, L-leucine, and L-methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC are used in peptide synthesis.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes, composed of a linear sequence of 31 amino acids.
Chlorotoxin: A 36-amino acid peptide found in the venom of the deathstalker scorpion, used for cancer treatment.
Nangibotide: A 12-amino acid polypeptide investigated for its anti-inflammatory effects in sepsis.
Uniqueness
L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide is unique due to its specific amino acid sequence and potential applications in various fields. Unlike semaglutide, which is primarily used for diabetes treatment, or chlorotoxin, which targets cancer cells, this peptide offers a broader range of research and therapeutic possibilities.
Properties
CAS No. |
70120-92-2 |
---|---|
Molecular Formula |
C36H52N8O8S |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C36H52N8O8S/c1-21(2)17-27(35(51)42-26(32(39)48)15-16-53-3)41-31(47)20-40-34(50)28(19-23-9-11-24(45)12-10-23)44-36(52)29(18-22-7-5-4-6-8-22)43-33(49)25(37)13-14-30(38)46/h4-12,21,25-29,45H,13-20,37H2,1-3H3,(H2,38,46)(H2,39,48)(H,40,50)(H,41,47)(H,42,51)(H,43,49)(H,44,52)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
ZNCQTIXWTKAXDX-ZIUUJSQJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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